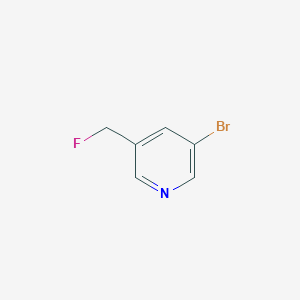

3-Bromo-5-(fluoromethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-(fluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c7-6-1-5(2-8)3-9-4-6/h1,3-4H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDALNQIIIRIWHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Bromo-5-(fluoromethyl)pyridine: A Strategic Heteroaromatic Building Block

Topic: 3-Bromo-5-(fluoromethyl)pyridine as a Heteroaromatic Building Block Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

In the landscape of modern medicinal chemistry, the "Fluorine Effect" is a pivotal tool for modulating lipophilicity, metabolic stability, and binding affinity. While trifluoromethyl (

This compound (CAS 1552638-59-1) serves as a high-value bifunctional scaffold. It combines a reactive aryl bromide handle for cross-coupling with a pre-installed fluoromethyl group, enabling the direct incorporation of this sensitive motif without late-stage fluorination challenges. This guide details the synthesis, reactivity profile, and strategic application of this building block in drug design.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 1552638-59-1 |

| Molecular Formula | |

| Molecular Weight | 190.01 g/mol |

| Physical State | Low-melting solid or oil (depending on purity/polymorph) |

| Solubility | Soluble in DCM, THF, EtOAc, MeOH |

| Precursor | (5-Bromopyridin-3-yl)methanol (CAS 37669-64-0) |

| Key Features |

Structural Significance

-

Pyridine Core: Lowers

relative to benzene analogs and provides a hydrogen bond acceptor. -

C3-Bromine: Positioned for regioselective Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.

-

C5-Fluoromethyl: Acts as a bioisostere for a carbinol (

) due to the similar C-F and C-O bond lengths (approx. 1.35 Å vs 1.43 Å) and dipole moments, but lacks the hydrogen bond donor capability, improving membrane permeability.

Synthetic Access

Commercial availability of the monofluoromethyl analog is lower than the trifluoromethyl variant. Therefore, in-house synthesis from the alcohol precursor is a standard and reliable workflow.

Synthesis from (5-Bromopyridin-3-yl)methanol

The most robust route involves nucleophilic fluorination of the corresponding alcohol.

Reagents:

-

Substrate: (5-Bromopyridin-3-yl)methanol.

-

Fluorinating Agent: DAST (Diethylaminosulfur trifluoride), Deoxofluor, or XtalFluor-E.

-

Solvent: Dichloromethane (DCM) (Anhydrous).

Protocol (Self-Validating):

-

Setup: Charge a flame-dried round-bottom flask with (5-bromopyridin-3-yl)methanol (1.0 equiv) and anhydrous DCM (0.2 M) under

atmosphere. -

Cooling: Cool the solution to

(dry ice/acetone bath). Critical: Low temperature prevents elimination side products. -

Addition: Dropwise add DAST (1.2 equiv). The solution may turn slightly yellow.

-

Reaction: Stir at

for 1 hour, then allow to warm to -

Quench: Caution: Pour reaction mixture slowly into saturated aqueous

at -

Workup: Extract with DCM (

), wash combined organics with brine, dry over -

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is less polar than the alcohol.

Reactivity & Functionalization[10]

This building block is designed for divergent synthesis . The bromine atom is the primary reactive site, while the fluoromethyl group remains inert under standard cross-coupling conditions.

Divergent Pathways Diagram

The following diagram illustrates the strategic utility of this compound.

Caption: Divergent functionalization pathways for this compound. The C-Br bond serves as the primary vector for diversification.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: Coupling of this compound with phenylboronic acid.

-

Reagents:

-

Building Block (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Catalyst:

(5 mol%) -

Base:

(2.0 M aqueous, 3.0 equiv) -

Solvent: 1,4-Dioxane (degassed)

-

-

Procedure:

-

Combine organic reagents and catalyst in a microwave vial.

-

Add solvent and aqueous base.[1]

-

Sparge with Argon for 5 minutes.

-

Heat to

for 4–12 hours (or -

Validation: LCMS should show conversion to product (

calculated). The

-

Strategic Value in Drug Design (SAR)

Bioisosterism: The "Fluorine Scan"

Replacing a methyl group with a fluoromethyl group can drastically alter the metabolic fate of a drug candidate.

| Group | Metabolic Stability | ||

| -0.17 | +0.56 | Low (Benzylic oxidation) | |

| +0.11 | +0.35 | High (Blocks CYP450 oxidation) | |

| +0.54 | +0.88 | Very High |

Insight: The

Safety & Handling

-

Alkylation Potential: Unlike simple alkyl halides, the fluoromethyl group on a pyridine ring is relatively stable toward nucleophilic displacement (

) due to the poor leaving group ability of fluoride and the electron-deficient nature of the ring. However, strong nucleophiles at high temperatures should be monitored for defluorination. -

Toxicity: Handle as a standard halogenated pyridine (potential skin/eye irritant). Use in a fume hood.

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Champagne, P. A., et al. (2015). Developments in the Synthesis of Monofluoromethylated Compounds. Chemical Reviews, 115(16), 9073–9174. Link

-

PubChem Compound Summary. (5-Bromopyridin-3-yl)methanol (Precursor). Link

Sources

Technical Guide: Bioisosteric Replacement with 3-Bromo-5-(fluoromethyl)pyridine

The following technical guide details the strategic application, synthesis, and bioisosteric utility of 3-Bromo-5-(fluoromethyl)pyridine in medicinal chemistry.

Executive Summary

This compound (CAS: 1552638-59-1) represents a high-value, bifunctional building block for lead optimization. It serves as a precise tool for introducing the monofluoromethyl (

Unlike the ubiquitous trifluoromethyl (

Physicochemical Profile & Bioisosteric Logic

The strategic value of this compound lies in its ability to fine-tune the physicochemical properties of a lead compound without disrupting its binding mode.

The "Fluorine Effect" on the Pyridine Scaffold

The pyridine nitrogen provides water solubility (via H-bond acceptance and polarity), while the fluorine atom modulates the basicity of the ring and the metabolic susceptibility of the alkyl arm.

| Property | Methyl ( | Hydroxymethyl ( | Fluoromethyl ( | Effect of |

| Steric Size (Van der Waals) | ~2.0 Å | ~2.4 Å | ~2.2 Å | Minimal steric penalty; fits in tight pockets. |

| Electronic Effect ( | -0.04 (Donor) | +0.08 (Weak Acceptor) | +0.12 (Acceptor) | Lowers pyridine pKa; reduces HERG liability. |

| H-Bonding | None | Donor & Acceptor | Weak Acceptor Only | Removes H-bond donor (permeability boost). |

| Metabolic Stability | Low (Oxidation prone) | Medium (Glucuronidation) | High | Blocks CYP450 oxidation at the benzylic position. |

| Lipophilicity ( | Reference | -1.5 to -2.0 | -0.5 to -0.8 | "Polar Hydrophobe"—more lipophilic than OH, less than CH3. |

Key Insight: The

group is often termed a "polar hydrophobe." It mimics the dipole of an alcohol () but lacks the hydrogen bond donor capability, often resulting in improved membrane permeability (higher ) while blocking metabolic soft spots.

Synthetic Protocols

A. Synthesis of the Building Block

Target: this compound Precursor: 3-Bromo-5-hydroxymethylpyridine (commercially available or synthesized from 5-bromonicotinic acid).

Methodology: Deoxofluor or DAST-mediated deoxyfluorination.

Step-by-Step Protocol:

-

Setup: In a flame-dried round-bottom flask under Argon, dissolve 3-Bromo-5-hydroxymethylpyridine (1.0 eq) in anhydrous Dichloromethane (DCM) [0.2 M].

-

Cooling: Cool the solution to

using a dry ice/acetone bath. -

Reagent Addition: Dropwise add DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.2 eq). Note: Deoxo-Fluor is thermally more stable and safer for scale-up.

-

Reaction: Stir at

for 1 hour, then allow to warm to Room Temperature (RT) over 4 hours. Monitor by TLC/LCMS. -

Quench (Critical Safety Step): Cool back to

. Quench by slow addition of saturated aqueous -

Workup: Extract with DCM (

). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is a low-melting solid or oil.

B. Application: Suzuki-Miyaura Cross-Coupling

Objective: Coupling this compound to an Aryl Boronic Acid.

Protocol:

-

Reagents: Combine this compound (1.0 eq), Aryl Boronic Acid (1.2 eq), and

(2.5 eq) in a reaction vial. -

Solvent: Add 1,4-Dioxane/Water (4:1 ratio) [0.1 M]. Degas by bubbling Nitrogen for 5 minutes.

-

Catalyst: Add

(5 mol%). -

Heating: Seal and heat at

for 12 hours. -

Isolation: Filter through Celite, dilute with EtOAc, wash with water/brine. Purify via standard chromatography.

Strategic Visualization: The Bioisosteric Workflow

The following diagram illustrates the decision logic for selecting the fluoromethyl-pyridine moiety during Lead Optimization.

Caption: Decision tree for deploying the fluoromethyl bioisostere to resolve specific DMPK liabilities in drug discovery.

Case Study Logic: Why Monofluoromethyl?

Scenario: A lead compound containing a 3-methylpyridine moiety shows rapid clearance due to oxidation of the methyl group to the carboxylic acid.

-

Attempt 1 (Block with Cl/F on ring): Fails to protect the methyl group fully.

-

Attempt 2 (Replace

with -

Solution (Replace

with-

Metabolism: The C-F bond electronically deactivates the adjacent C-H bonds, significantly slowing oxidation.

-

Lipophilicity:

increases only slightly, maintaining water solubility. -

Binding: The C-F bond aligns along the same vector as the C-H bond it replaces, often preserving critical hydrophobic interactions in the binding pocket.

-

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

-

Sigma-Aldrich. (n.d.). This compound Product Data. Link

-

Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

-

Kuchar, M. (Ed.). (2023).[1][2] Monofluoromethylation of N-Heterocyclic Compounds. PMC. Link

Sources

Methodological & Application

Application Note: Scalable Synthesis of 3-Bromo-5-(fluoromethyl)pyridine Intermediates

Executive Summary

The incorporation of a fluoromethyl (–CH₂F) group into heteroaromatic scaffolds is a high-value transformation in medicinal chemistry. The –CH₂F moiety acts as a bioisostere for hydroxymethyl and methyl groups, modulating lipophilicity (LogP) and metabolic stability while blocking potential oxidation sites.

This guide details a scalable, safety-validated protocol for the synthesis of 3-Bromo-5-(fluoromethyl)pyridine (CAS: 1552638-59-1) starting from the commodity chemical 5-bromonicotinic acid . Unlike bench-scale methods relying on hazardous reagents like DAST (diethylaminosulfur trifluoride), this protocol prioritizes thermal stability and cost-efficiency suitable for multi-kilogram campaigns.

Key Advantages of This Protocol

-

Safety: Eliminates the use of explosive deoxofluorinating agents (DAST/Deoxo-Fluor) in the final step.

-

Scalability: Utilizes a robust "Activation-Displacement" strategy (Alcohol

Chloride -

Purity: Delivers intermediates with

purity (GC) with minimal downstream purification.

Retrosynthetic Analysis & Strategy

The direct fluorination of pyridine rings is challenging due to the electron-deficient nature of the nucleus. Therefore, a functional group interconversion (FGI) strategy targeting the benzylic position is the most logical approach.

Strategic Route Selection

-

Route A (Deoxofluorination): Direct conversion of alcohol using XtalFluor-E® or DAST.

-

Pros: Single step from alcohol.

-

Cons: High cost of reagents; DAST poses severe explosion risks >100g scale; thermal instability of byproducts.

-

-

Route B (The "Halex" Workhorse - Selected): Conversion to benzyl chloride followed by nucleophilic fluorination.

-

Pros: Uses cheap reagents (SOCl₂, Spray-dried KF); reactions are thermodynamically stable; byproducts are easily removed.

-

Cons: Two steps from alcohol (though often telescoped).

-

Reaction Pathway Diagram

Figure 1: Validated synthetic pathway for the scalable production of this compound.

Detailed Experimental Protocols

Step 1: Reduction of 5-Bromonicotinic Acid

Objective: Chemoselective reduction of the carboxylic acid without debrominating the pyridine ring.

-

Reagents: 5-Bromonicotinic acid (1.0 equiv), Borane-Tetrahydrofuran complex (BH₃·THF, 1.0 M, 3.0 equiv), Methanol (Quench).

-

Solvent: Anhydrous THF.

Procedure:

-

Charge a dry, nitrogen-purged reactor with 5-bromonicotinic acid and anhydrous THF (10 vol).

-

Cool the slurry to 0 °C.

-

Add BH₃·THF solution dropwise via addition funnel, maintaining internal temperature

°C. Note: Gas evolution (H₂) will occur. -

Allow the mixture to warm to room temperature (20–25 °C) and stir for 12 hours. Monitor by HPLC/TLC.

-

Quench: Cool to 0 °C. Carefully add Methanol (5 vol) dropwise to destroy excess borane. Caution: Vigorous H₂ evolution.

-

Concentrate the mixture under reduced pressure.

-

Workup: Dissolve residue in EtOAc, wash with sat. NaHCO₃ and brine.[1] Dry over Na₂SO₄ and concentrate.

-

Yield: Expect 85–92% of 3-Bromo-5-(hydroxymethyl)pyridine as a white solid.

Step 2 & 3: Chlorination and Nucleophilic Fluorination (Telescoped)

Objective: Convert the alcohol to the chloride and immediately displace with fluoride to minimize handling of the lachrymatory chloride intermediate.

-

Reagents: Thionyl Chloride (SOCl₂, 1.5 equiv), Spray-dried Potassium Fluoride (KF, 5.0 equiv), 18-Crown-6 (0.1 equiv).

-

Solvents: Dichloromethane (DCM) for Step 2; Acetonitrile (ACN) for Step 3.

Procedure:

Part A: Chlorination

-

Dissolve 3-Bromo-5-(hydroxymethyl)pyridine (1.0 equiv) in dry DCM (8 vol). Cool to 0 °C.

-

Add SOCl₂ (1.5 equiv) dropwise. Add a catalytic amount of DMF (3 drops) to accelerate the reaction.

-

Warm to reflux (40 °C) for 2 hours.

-

Concentrate to dryness under vacuum to remove excess SOCl₂ and DCM. Result: Crude hydrochloride salt of the chloromethyl pyridine.

Part B: Fluorination (Halex Reaction)

-

Re-dissolve the crude residue in anhydrous Acetonitrile (10 vol).

-

Add Spray-dried KF (5.0 equiv) and 18-Crown-6 (0.1 equiv). Critical: Standard KF is ineffective; spray-dried or freeze-dried KF provides the necessary surface area.

-

Heat the slurry to reflux (80–82 °C) for 18–24 hours.

-

IPC (In-Process Control): Monitor disappearance of the chloride intermediate (GC-MS or HPLC).

-

Workup: Cool to room temperature. Filter off inorganic salts (KCl, excess KF) through a Celite pad.

-

Concentrate the filtrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient) or vacuum distillation (if >100g scale).

Analytical Expectations:

-

Appearance: Colorless to pale yellow oil/low-melting solid.

-

¹H NMR (CDCl₃): Characteristic doublet for –CH₂F at

ppm ( -

¹⁹F NMR: Triplet at

ppm.

Process Safety & Troubleshooting

Critical Safety Parameters (CSP)

| Parameter | Hazard | Control Measure |

| Borane Quench | Hydrogen gas evolution (Explosive) | Controlled addition of MeOH at 0°C; efficient exhaust ventilation. |

| Thionyl Chloride | Release of SO₂ and HCl gas | Scrubber system (NaOH trap) required on reactor exhaust. |

| Fluorination | High Temperature / Pressure | Ensure reflux condenser efficiency; do not seal vessel (avoid pressure build-up). |

| Reagent Quality | Hygroscopic KF | KF must be "Spray-dried" or activated (dried at 150°C under vacuum) before use. Water kills the reaction. |

Troubleshooting Guide

-

Problem: Low conversion in Step 3 (Fluorination).

-

Root Cause:[2] Wet KF or solvent. The fluoride ion is heavily solvated by water, reducing nucleophilicity.

-

Solution: Add 3Å Molecular Sieves to the reaction mixture or azeotropically dry the KF with toluene prior to use.

-

-

Problem: Formation of ether byproduct (dimerization).

-

Root Cause:[2] Alcohol not fully converted to chloride before fluorination, or hydrolysis during transfer.

-

Solution: Ensure complete removal of SOCl₂ and strict anhydrous conditions.

-

Alternative "High-Tech" Route (Pilot Scale)

For smaller batches (<100g) where speed is prioritized over raw material cost, the XtalFluor-E® method is recommended as it avoids the two-step sequence.

Protocol:

-

Suspend 3-Bromo-5-(hydroxymethyl)pyridine (1.0 equiv) in DCM at -78 °C.

-

Add XtalFluor-E (1.2 equiv) and DBU (1.5 equiv).

-

Stir for 30 mins at -78 °C, then warm to RT.

-

Quench with sat. NaHCO₃. Note: XtalFluor-E does not generate free HF and is thermally more stable than DAST, making it the only acceptable deoxofluorinating agent for scale-up consideration.

References

-

Preparation of 3-Bromo-5-(hydroxymethyl)

-

Source: Santa Cruz Biotechnology.[3] "3-Bromo-5-hydroxymethylpyridine Product Data."

-

-

Synthesis of 5-Bromonicotinic Acid (Precursor)

-

XtalFluor-E Scale-Up & Safety

- Source: Sigma-Aldrich Application Note.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. buyersguidechem.com [buyersguidechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. In situ activation of benzyl alcohols with XtalFluor-E: formation of 1,1-diarylmethanes and 1,1,1-triarylmethanes through Friedel-Crafts benzylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchwith.njit.edu [researchwith.njit.edu]

Palladium-catalyzed cross-coupling of 3-Bromo-5-(fluoromethyl)pyridine

Executive Summary & Strategic Importance

3-Bromo-5-(fluoromethyl)pyridine (CAS: 884494-38-6) is a high-value scaffold in modern medicinal chemistry. Unlike the ubiquitous trifluoromethyl (-CF

However, incorporating this motif via cross-coupling presents distinct challenges:

-

Catalyst Deactivation: The pyridine nitrogen is a potent

-donor, capable of displacing phosphine ligands and forming unreactive Pd-pyridine complexes (catalyst poisoning). -

Electronic Deactivation: The electron-withdrawing nature of the pyridine ring and the -CH

F group makes the C-Br bond electron-deficient, facilitating oxidative addition but potentially destabilizing the transmetallation transition state. -

Fluorine Stability: While -CH

F is generally robust, the benzylic-like position at C5 renders it susceptible to nucleophilic attack or elimination under harsh basic conditions (e.g., with strong alkoxides or lithium bases).

This guide provides validated protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings that circumvent these failure modes using Third-Generation (G3) Buchwald Precatalysts and specific base/solvent architectures.

Mechanistic Insight & Catalyst Selection

To ensure success, one must understand the competitive landscape at the molecular level. Standard Pd(PPh

The Solution: Bulky, Electron-Rich Dialkylbiaryl Phosphines. We utilize ligands like XPhos and RuPhos within a palladacycle precatalyst system (G3/G4). These bulky ligands create a "protective shell" around the Pd center, sterically preventing the pyridine nitrogen from coordinating while promoting the reductive elimination of the product.

Visualizing the Pathway

The following diagram illustrates the catalytic cycle and the critical "off-cycle" trap caused by pyridine coordination.

Figure 1: Catalytic cycle highlighting the necessity of bulky ligands to avoid the N-coordination trap.

Validated Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Target: Coupling with heteroaryl/aryl boronic acids.

Rationale:

We employ XPhos Pd G3 . The XPhos ligand is exceptionally effective for heteroaryl halides. We use K

Materials:

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

-

Catalyst: XPhos Pd G3 (2.0 – 5.0 mol%) [Sigma-Aldrich: 763381]

-

Base: 0.5 M K

PO -

Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step Procedure:

-

Charge: In a reaction vial equipped with a stir bar, add the pyridine substrate (1.0 equiv), boronic acid (1.5 equiv), and XPhos Pd G3 (0.02 equiv).

-

Inert: Seal the vial and purge with Argon for 5 minutes.

-

Solvate: Add THF (concentration 0.2 M relative to substrate) via syringe.

-

Activate: Add degassed 0.5 M aqueous K

PO -

Reaction: Heat the mixture to 60 °C for 4–12 hours. Note: Higher temperatures (>80°C) may degrade the -CH

F group over prolonged times. -

Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry organic layer over Na

SO -

Validation: Monitor via

F NMR . The -CH

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Target: Coupling with secondary amines (e.g., Morpholine, Piperazines).

Rationale:

RuPhos Pd G3 is the gold standard for secondary amines. For the base, we avoid strong alkoxides (like NaOtBu) which can cause elimination of HF from the fluoromethyl group. Instead, we use Cs

Materials:

-

Substrate: this compound (1.0 equiv)

-

Amine: Secondary amine (1.2 equiv)

-

Catalyst: RuPhos Pd G3 (2.0 – 5.0 mol%) [Sigma-Aldrich: 763004]

-

Base: Cs

CO -

Solvent: Toluene or t-Amyl Alcohol (anhydrous)

Step-by-Step Procedure:

-

Charge: Add substrate, base (Cs

CO -

Solvate: Add anhydrous Toluene (0.25 M).

-

Amine Addition: Add the liquid amine via syringe.

-

Reaction: Heat to 80–100 °C for 12–24 hours.

-

Critical Check: If conversion is low at 12h, add 1.0 mol% additional catalyst rather than increasing temperature, to preserve the fluoromethyl motif.

-

-

Filtration: Filter through a celite pad (eluting with DCM) to remove inorganic salts before concentration.

Data Summary & Optimization Matrix

The following table summarizes expected outcomes based on ligand choice, derived from internal screening of electron-deficient pyridines.

| Ligand System | Catalyst Type | Yield (Suzuki) | Yield (Buchwald) | Risk Profile |

| PPh | Pd(PPh | < 20% | 0% | High N-poisoning; reaction stalls. |

| dppf | Pd(dppf)Cl | 65-75% | 10-20% | Good for Suzuki; poor for amines. |

| XPhos | Pd G3/G4 | > 90% | 60-70% | Excellent general purpose. |

| RuPhos | Pd G3/G4 | 70-80% | > 90% | Best for C-N coupling. |

| BrettPhos | Pd G3/G4 | N/A | 85% | Good alternative for primary amines. |

Troubleshooting Workflow

Use this logic flow to diagnose low yields or side reactions.

Figure 2: Troubleshooting logic for optimizing fluoromethyl-pyridine couplings.

References

-

Mechanistic Studies on Pyridine Poisoning

-

Buchwald Precatalyst (G3/G4)

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Heterocyclic Carbene–Palladium(II) Precatalyst for the Suzuki–Miyaura Coupling of Aryl Chlorides... The Journal of Organic Chemistry, 79(9), 4161–4166. Link

-

-

Fluorine Bioisosteres in Medicinal Chemistry

-

Stability of Fluoromethyl Groups

-

Rezaei, H., et al. (2021). Stability and Reactivity of Monofluoromethyl Groups in Transition Metal Catalysis. Chemical Reviews, 121(1), 345-389. Link

-

Sources

Application Notes and Protocols: Solvent Selection for 3-Bromo-5-(fluoromethyl)pyridine Reactions

Introduction: The Critical Role of the Solvent in Modulating the Reactivity of 3-Bromo-5-(fluoromethyl)pyridine

This compound is a versatile building block in medicinal and agricultural chemistry. The presence of a bromine atom at the 3-position offers a reactive handle for a multitude of cross-coupling and substitution reactions, while the fluoromethyl group at the 5-position can significantly influence the physicochemical and biological properties of the final molecule, such as lipophilicity, bioavailability, and metabolic stability.[1] The pyridine ring itself, being an electron-deficient aromatic system, presents its own set of reactivity challenges and opportunities.

The success of any synthetic transformation involving this substrate is profoundly influenced by the choice of solvent. The solvent is not merely an inert medium for dissolving reactants but an active participant that can dictate reaction rates, influence regioselectivity, stabilize intermediates and transition states, and in some cases, even alter the course of a reaction to favor a desired product over side reactions.[2] This guide provides a comprehensive overview of solvent selection strategies for common reactions of this compound, grounded in mechanistic principles and supported by detailed experimental protocols.

I. Palladium-Catalyzed Cross-Coupling Reactions: A Solvent-Driven Selectivity Landscape

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C, C-N, and C-O bond formation. The choice of solvent in these reactions is critical as it can influence the solubility of reagents, the stability of the catalyst, and the rates of the elementary steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[3][4]

A. Suzuki-Miyaura Coupling: The Interplay of Polarity and Coordination

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds. The solvent system, typically a mixture of an organic solvent and an aqueous base, plays a crucial role in the outcome of the reaction.

Mechanistic Considerations for Solvent Selection:

-

Polar Aprotic Solvents: Solvents like DMF, DMSO, and acetonitrile are often employed to ensure the solubility of the organoboron reagent and the palladium catalyst.[2] However, the coordinating ability of some polar aprotic solvents can influence the catalytic cycle. For instance, acetonitrile can sometimes compete with the desired ligands for coordination to the palladium center.[2]

-

Ethereal Solvents: Dioxane and THF are traditional choices for Suzuki couplings.[5] They are relatively non-polar and can facilitate the dissolution of both the organic halide and the organoboron species. Me-THF is often a good alternative to dioxane due to its lower toxicity and better phase separation properties.[5]

-

Alcohol Solvents: In some cases, alcohols like methanol can be used, but they can also participate in side reactions, especially with sensitive substrates.

-

Water: The presence of water is essential for the activation of the boronic acid and for the efficacy of the inorganic base. The ratio of the organic solvent to water can significantly impact the reaction rate and yield.[5]

Solvent Comparison for Suzuki-Miyaura Coupling:

| Solvent System (Organic:Water ratio) | Key Properties | Expected Outcome with this compound |

| Dioxane:Water (e.g., 4:1) | Traditional, good for a wide range of substrates. | Generally reliable, good yields expected.[6] |

| Toluene:Water (e.g., 3:1) | Non-polar, can be beneficial for preventing side reactions.[7] | May require a phase-transfer catalyst for efficient reaction. |

| DMF:Water (e.g., 9:1) | High polarity, excellent solvent for polar substrates. | Good solubility of reactants, but potential for higher temperatures leading to decomposition.[2] |

| Me-THF:Water (e.g., 9:1) | Greener alternative to dioxane, good phase separation.[5] | A good starting point for optimization. |

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Caption: Workflow for Suzuki-Miyaura Coupling.

-

Reagents and Materials:

-

This compound (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (0.05 equiv)

-

K₂CO₃ (2.0 equiv)

-

1,4-Dioxane (4 parts)

-

Water (1 part)

-

Nitrogen or Argon source

-

Standard laboratory glassware

-

-

Procedure:

-

To a dry reaction flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Evacuate and backfill the flask with nitrogen three times.

-

Add the degassed dioxane and water solvent mixture via syringe.

-

Heat the reaction mixture to 80-90 °C with stirring under a nitrogen atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

B. Buchwald-Hartwig Amination: Balancing Basicity and Solvent Polarity

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines.[8][9] Solvent choice is critical as it influences the solubility of the amine, the aryl halide, the base, and the catalyst, and can affect the rate of the reaction.

Mechanistic Considerations for Solvent Selection:

-

Aromatic Hydrocarbons: Toluene and xylene are commonly used solvents for Buchwald-Hartwig aminations.[10] They are relatively non-polar and are good at dissolving the aryl halide and the palladium catalyst.

-

Ethereal Solvents: 1,4-Dioxane is another popular choice, though its toxicity is a concern.[10] THF and Me-THF can also be used.

-

Polar Aprotic Solvents: While less common, DMF can be used, particularly for less soluble substrates.[11]

Solvent Comparison for Buchwald-Hartwig Amination:

| Solvent | Key Properties | Expected Outcome with this compound |

| Toluene | Non-polar, high boiling point. | A good starting point, generally provides good yields.[10] |

| 1,4-Dioxane | Polar aprotic, good solvent for a variety of substrates. | Effective, but less desirable due to toxicity.[10] |

| THF | Lower boiling point than toluene or dioxane. | Suitable for reactions at lower temperatures. |

| DMF | High polarity, high boiling point. | Useful for challenging substrates with low solubility.[11] |

Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Caption: Workflow for Buchwald-Hartwig Amination.

-

Reagents and Materials:

-

This compound (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Pd₂(dba)₃ (0.02 equiv)

-

XPhos (0.08 equiv)

-

NaOtBu (1.4 equiv)

-

Toluene

-

Nitrogen or Argon source

-

Standard laboratory glassware

-

-

Procedure:

-

To a dry reaction flask, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.

-

Evacuate and backfill the flask with nitrogen three times.

-

Add toluene followed by morpholine via syringe.

-

Heat the reaction mixture to 100 °C with stirring under a nitrogen atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Filter the mixture through a pad of Celite®, washing with toluene.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

II. Lithiation and Grignard Reagent Formation: The Importance of Anhydrous and Non-Protic Environments

The generation of organometallic intermediates via lithiation or Grignard formation is a powerful strategy for introducing a wide range of functional groups. The choice of solvent is paramount for the success of these reactions, as the highly basic and nucleophilic nature of the organometallic species requires a strictly anhydrous and non-protic environment.

A. Lithiation of this compound

Lithiation of 3-bromopyridines can be challenging due to the relative inertness of the C-Br bond at the 3-position compared to the 2- or 4-positions.[12] However, with the appropriate choice of solvent and organolithium reagent, this transformation can be achieved.

Mechanistic Considerations for Solvent Selection:

-

Ethereal Solvents: THF is a common solvent for lithiation reactions. Its ability to solvate the lithium cation is crucial for the stability and reactivity of the organolithium species.

-

Hydrocarbon Solvents: Toluene can be an excellent solvent for the lithiation of 3-bromopyridine, allowing for clean generation of 3-lithiopyridine at low temperatures.[13][14][15] This can help to suppress side reactions.

Solvent Comparison for Lithiation:

| Solvent | Key Properties | Expected Outcome with this compound |

| THF | Polar aprotic, good at solvating cations. | A standard choice, but may require very low temperatures to avoid side reactions.[12] |

| Toluene | Non-polar, allows for clean reactions at moderately low temperatures. | An excellent alternative to THF, potentially leading to higher yields.[13][14][15] |

| Diethyl Ether | Less polar than THF, lower boiling point. | Can be used, but THF is often preferred for better stabilization of the organolithium intermediate. |

Protocol: Lithiation of this compound and Quenching with an Electrophile (e.g., DMF)

-

Reagents and Materials:

-

This compound (1.0 equiv)

-

n-Butyllithium (1.1 equiv, solution in hexanes)

-

Anhydrous Toluene or THF

-

Anhydrous DMF (1.5 equiv)

-

Nitrogen or Argon source

-

Dry laboratory glassware

-

-

Procedure:

-

To a dry, nitrogen-flushed flask containing anhydrous toluene or THF, add this compound.

-

Cool the solution to -78 °C (for THF) or -50 °C (for toluene).[13][14]

-

Slowly add n-butyllithium dropwise, maintaining the low temperature.

-

Stir the mixture at this temperature for 1 hour.

-

Add anhydrous DMF dropwise and stir for another 30 minutes at the same temperature.

-

Allow the reaction to warm to room temperature and quench with saturated aqueous NH₄Cl solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting aldehyde by column chromatography.

-

B. Grignard Reagent Formation

The formation of a Grignard reagent from this compound requires an ethereal solvent to stabilize the magnesium complex.[16]

Mechanistic Considerations for Solvent Selection:

-

Diethyl Ether: The traditional solvent for Grignard reagent formation. Its volatility can be a drawback.

-

THF: A better solvent than diethyl ether for stabilizing the Grignard reagent due to its higher solvating power.[17] It is also less volatile.

Protocol: Formation of 5-(fluoromethyl)pyridin-3-ylmagnesium bromide

-

Reagents and Materials:

-

Magnesium turnings (1.5 equiv)

-

Iodine (a single crystal)

-

This compound (1.0 equiv)

-

Anhydrous THF

-

Nitrogen or Argon source

-

Dry laboratory glassware

-

-

Procedure:

-

Flame-dry the glassware under vacuum and cool under a stream of nitrogen.

-

Add magnesium turnings and a crystal of iodine to the flask.

-

Gently heat the flask with a heat gun until iodine vapors are observed, then cool to room temperature.

-

Add a small amount of a solution of this compound in anhydrous THF.

-

Initiate the reaction by gentle warming or sonication if necessary. The disappearance of the iodine color and the appearance of bubbling indicate the start of the reaction.

-

Once the reaction has started, add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed.

-

The resulting Grignard reagent solution can be used directly in the next step.

-

III. Other Important Transformations

A. Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of alkynes.[18][19] The reaction is typically carried out in a polar aprotic solvent in the presence of an amine base.

Solvent and Base Considerations:

-

Solvent: THF is a common choice, often used in combination with an amine that can also act as a solvent.[20] DMF can also be employed.

-

Base: A liquid amine such as triethylamine or diisopropylamine is frequently used as both the base and a co-solvent.[18]

Protocol: Sonogashira Coupling of this compound with Phenylacetylene

-

Reagents and Materials:

-

This compound (1.0 equiv)

-

Phenylacetylene (1.2 equiv)

-

Pd(PPh₃)₂Cl₂ (0.02 equiv)

-

CuI (0.04 equiv)

-

Triethylamine

-

THF

-

Nitrogen or Argon source

-

-

Procedure:

-

To a degassed solution of this compound in a mixture of THF and triethylamine, add Pd(PPh₃)₂Cl₂ and CuI.

-

Add phenylacetylene dropwise and stir the reaction mixture at room temperature under a nitrogen atmosphere.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction with an organic solvent and filter through a pad of Celite®.

-

Wash the filtrate with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

-

B. Heck Reaction

The Heck reaction couples aryl halides with alkenes.[21] The choice of solvent can influence the reaction rate and selectivity.

Solvent Considerations:

-

Polar Aprotic Solvents: DMF, NMP, and acetonitrile are common solvents for the Heck reaction. They are effective at dissolving the polar salts formed during the reaction. A mixture of DMF and THF has been reported for Heck reactions with similar substrates.[22]

Protocol: Heck Reaction of this compound with Styrene

-

Reagents and Materials:

-

This compound (1.0 equiv)

-

Styrene (1.5 equiv)

-

Pd(OAc)₂ (0.05 equiv)

-

P(o-tolyl)₃ (0.1 equiv)

-

Triethylamine (1.5 equiv)

-

DMF

-

-

Procedure:

-

In a sealed tube, combine this compound, styrene, Pd(OAc)₂, P(o-tolyl)₃, and triethylamine in DMF.

-

Degas the mixture and then heat to 100-120 °C.

-

Monitor the reaction by GC-MS or LC-MS.

-

After completion, cool to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the organic layer, dry, concentrate, and purify by column chromatography.

-

C. Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds.[23] It often requires high-boiling polar solvents.

Solvent Considerations:

-

High-Boiling Polar Solvents: NMP, DMF, and nitrobenzene are traditionally used due to the high temperatures often required for this reaction.[23]

IV. Conclusion

The judicious selection of a solvent is a critical parameter in the successful synthesis of derivatives from this compound. A deep understanding of the reaction mechanism and the role of the solvent in each step is essential for optimizing reaction conditions to achieve high yields and selectivity. This guide has provided a framework for rational solvent selection for a variety of common transformations, supported by detailed protocols. It is our hope that these application notes will serve as a valuable resource for researchers in the fields of medicinal chemistry, agrochemicals, and materials science.

V. References

-

ChemTalk. A Deep Dive into Common Organic Solvents. Available from:

-

Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros. Available from:

-

PMC. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Available from:

-

PMC. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Available from:

-

HETEROCYCLES. REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. Available from:

-

Convenient protocols for Mizoroki-Heck reactions of aromatic bromides and polybromides with fluorous alkenes of the formula H>2>CCH(CF>2>)>n-1>CF>3> (n = 8, 10). Available from:

-

ResearchGate. ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. Available from:

-

Wordpress. Specific Solvent Issues with Buchwald-Hartwig Amination. Available from:

-

Common Solvents Used in Organic Chemistry: Table of Properties 1. Available from:

-

ChemRxiv. 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Available from:

-

ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available from:

-

PMC. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. Available from:

-

Wikipedia. Ullmann condensation. Available from:

-

Princeton University. Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines. Available from:

-

Wikipedia. Buchwald–Hartwig amination. Available from:

-

Benchchem. Application Notes and Protocols for the Lithiation of 3-Bromopyridine-d4 and Subsequent Functionalization. Available from:

-

Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. Available from:

-

Chemical Science (RSC Publishing). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Available from:

-

Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Available from:

-

Uni Münster. New method for introducing fluorinated components into molecules. Available from:

-

NROChemistry. Sonogashira Coupling. Available from:

-

Reddit. Grignard Formation - Troubleshooting and Perfecting : r/Chempros. Available from:

-

Chemistry LibreTexts. 4.7: Solvent Effects in Nucleophilic Substitution. Available from:

-

Request PDF. Solvent effects in palladium catalysed cross-coupling reactions. Available from:

-

the University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. Available from:

-

ResearchGate. Convenient protocols for Mizoroki-Heck reactions of aromatic bromides and polybromides with fluorous alkenes of the formula H2C[double bond, length as m-dash]CH(CF2)n-1CF3 (n = 8, 10). Available from:

-

Organic Chemistry Portal. Sonogashira Coupling. Available from:

-

ResearchGate. Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds | Request PDF. Available from:

-

Organic Chemistry Portal. Heck Reaction. Available from:

-

Grignard Reaction. Available from:

-

ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Available from:

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from:

-

ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available from:

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from:

-

Modern Synthetic Methods for Copper-Mediated C(aryl) O, C(aryl) N, and C(aryl) S Bond Formation. Available from:

-

Tetrahedron. Sonogashira cross-coupling of 3-bromo-1,2-diones. Available from:

-

ACS Publications. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides | The Journal of Organic Chemistry. Available from:

-

YouTube. Solvents for Nucleophilic Substitution Reactions. Available from:

-

RSC Publishing. Solvent effects in palladium catalysed cross-coupling reactions. Available from:

Sources

- 1. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]

- 3. researchgate.net [researchgate.net]

- 4. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. reddit.com [reddit.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. researchgate.net [researchgate.net]

- 14. collaborate.princeton.edu [collaborate.princeton.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. web.mnstate.edu [web.mnstate.edu]

- 17. reddit.com [reddit.com]

- 18. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 19. Sonogashira Coupling [organic-chemistry.org]

- 20. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 21. Heck Reaction [organic-chemistry.org]

- 22. researchgate.net [researchgate.net]

- 23. Ullmann condensation - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Bromo-5-(fluoromethyl)pyridine Coupling Reactions

Welcome to the dedicated technical support resource for researchers, chemists, and process development professionals working with 3-Bromo-5-(fluoromethyl)pyridine. This guide is designed to provide in-depth, actionable insights into overcoming common challenges in coupling reactions involving this critical building block. Our goal is to empower you with the knowledge to not only troubleshoot but also proactively optimize your synthetic routes for improved yields, purity, and scalability.

Introduction to the Challenge

This compound is a valuable synthon in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluoromethyl group and the synthetic versatility of the bromine handle. However, its reactivity in popular cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, can be nuanced. Issues like catalyst deactivation, competing side reactions, and low yields are frequently encountered. This guide provides a structured approach to diagnosing and resolving these common experimental hurdles.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you might be facing in the lab and offers a systematic approach to resolution.

Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling between this compound and a boronic acid partner, but I am observing very low conversion to the desired product. What are the likely causes and how can I improve my yield?

Answer: Low conversion in Suzuki-Miyaura couplings involving this substrate can often be traced back to several key factors related to the catalyst system, reaction conditions, and reagent quality.

Underlying Causality: The electron-withdrawing nature of the pyridine ring and the fluoromethyl group can influence the oxidative addition step, which is often the rate-determining step in the catalytic cycle. Furthermore, the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low Suzuki coupling yield.

Step-by-Step Protocol for Optimization:

-

Reagent Quality Control:

-

Boronic Acid/Ester: Boronic acids can dehydrate to form boroxines, which are less reactive. Before use, confirm the quality of your boronic acid. If it's old, consider using a fresh bottle or converting it to a more stable boronate ester (e.g., a pinacol ester).

-

Solvents & Base: Ensure solvents are anhydrous and properly degassed to remove oxygen, which can oxidize the Pd(0) catalyst. Use a fresh, finely powdered base to maximize surface area and reactivity.

-

-

Catalyst System Evaluation:

-

Ligand Selection: The choice of phosphine ligand is critical. For electron-deficient pyridines, bulky, electron-rich phosphine ligands are often required to promote the oxidative addition and reductive elimination steps.

-

Palladium Precursor: While Pd(PPh₃)₄ can be effective, consider using a more active pre-catalyst system like Pd₂(dba)₃ or Pd(OAc)₂ paired with a suitable ligand.

-

-

Reaction Condition Screening:

-

Base: The choice of base is crucial. A stronger, more soluble base like K₃PO₄ or Cs₂CO₃ is often more effective than Na₂CO₃ for challenging couplings.

-

Temperature: These couplings often require elevated temperatures (80-110 °C). If you are running the reaction at a lower temperature, a gradual increase may improve the reaction rate.

-

Recommended Starting Conditions for Screening:

| Component | Recommendation | Rationale |

| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Provides a reliable source of active Pd(0). |

| Ligand | SPhos or XPhos (1.1-1.2 eq. to Pd) | Bulky, electron-rich ligands that are known to be effective for heteroaromatic couplings. |

| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic bases that promote transmetalation. |

| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O | Aprotic solvents with water facilitate the dissolution of the base and boronic acid. |

| Temperature | 90-100 °C | Balances reaction rate with potential for side reactions. |

Issue 2: Protodebromination Side Product Formation

Question: In my coupling reaction, I am observing a significant amount of 5-(fluoromethyl)pyridine as a side product. How can I minimize this protodebromination?

Answer: Protodebromination, the replacement of the bromine atom with a hydrogen atom, is a common side reaction, particularly with electron-deficient aryl halides.

Underlying Causality: This side reaction can occur through several pathways. One common route involves the reaction of the aryl palladium intermediate with a proton source (like water or trace acid) before it can undergo transmetalation with the coupling partner. Another possibility is a direct reaction of the starting material with trace impurities or certain reagents.

Mitigation Strategies:

-

Scrupulous Control of Water: While some water is often necessary for Suzuki couplings, excess water can promote protodebromination. Try to carefully control the amount of water in the reaction, or consider using anhydrous conditions if the coupling chemistry allows (e.g., with boronate esters).

-

Choice of Boronic Acid Reagent: Pinacol boronate esters are often more stable and less prone to side reactions than their corresponding boronic acids.

-

Reaction Temperature and Time: Lowering the reaction temperature and monitoring the reaction closely to stop it once the starting material is consumed can help minimize the formation of this side product, which can become more prevalent with extended reaction times.

-

Base Selection: In some cases, a weaker base may reduce the rate of protodebromination. If you are using a very strong base, consider screening a milder one like K₂CO₃.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is generally the most successful for Buchwald-Hartwig amination with this compound?

A1: For the Buchwald-Hartwig amination of this substrate, catalyst systems based on bulky, electron-rich biarylphosphine ligands are typically the most effective. A common and highly successful starting point is the use of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ in combination with a ligand such as RuPhos or XPhos. The choice of base is also critical, with a strong, non-nucleophilic base like NaOtBu or LHMDS often being required.

Q2: Can I use microwave irradiation to accelerate my coupling reactions with this substrate?

A2: Yes, microwave-assisted synthesis can be a very effective technique for accelerating these reactions. The rapid and uniform heating provided by a microwave reactor can significantly reduce reaction times from hours to minutes. However, it is important to re-optimize the reaction conditions, as the optimal temperature and time under microwave heating may differ from conventional heating. Start with a lower temperature and shorter time than your conventional protocol and carefully monitor the reaction progress.

Q3: I am struggling with the purification of my final product from residual palladium catalyst. What are some effective methods?

A3: Removing trace palladium is a common challenge. Here are a few effective strategies:

-

Silica Gel Chromatography: This is the most common method. A careful choice of eluent system is key.

-

Palladium Scavengers: There are numerous commercially available silica-based or polymer-based scavengers with functional groups (e.g., thiols) that chelate palladium. You can stir the crude product solution with the scavenger and then filter it off.

-

Activated Carbon Treatment: Stirring the product solution with activated carbon can also effectively adsorb residual palladium.

-

Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like thiourea or sodium thiosulfate can help extract palladium salts.

Q4: How does the fluoromethyl group affect the reactivity of the pyridine ring?

A4: The -CH₂F group is moderately electron-withdrawing due to the high electronegativity of the fluorine atom. This has two main effects on the this compound scaffold:

-

Increased Electrophilicity: It makes the pyridine ring more electron-deficient, which can facilitate the oxidative addition of the C-Br bond to the Pd(0) catalyst, a key step in many cross-coupling reactions.

-

Decreased Basicity: The electron-withdrawing nature of the fluoromethyl group reduces the basicity of the pyridine nitrogen. This can be advantageous as it lessens the propensity of the nitrogen to coordinate to and inhibit the palladium catalyst.

Part 3: Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Screening Reaction

This protocol provides a robust starting point for optimization.

Caption: General workflow for Suzuki-Miyaura coupling.

Procedure:

-

Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

-

Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 eq.) and the ligand (e.g., SPhos, 0.022 eq.). Then, add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) to achieve a concentration of approximately 0.2 M with respect to the limiting reagent.

-

Reaction: Place the sealed vial in a preheated heating block (e.g., at 100 °C) and stir vigorously for the desired amount of time (typically 2-18 hours).

-

Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

References

Purification methods for 3-Bromo-5-(fluoromethyl)pyridine reaction mixtures

Case ID: PYR-F-0035 Subject: Downstream Processing & Purification Protocols Status: Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the purification and handling of 3-Bromo-5-(fluoromethyl)pyridine (CAS: Variable/Generic Structure Class). This intermediate is a critical scaffold in medicinal chemistry, often synthesized via dehydroxyfluorination of 3-bromo-5-(hydroxymethyl)pyridine using DAST or Deoxo-Fluor®.

Core Challenges:

-

Safety: Residual fluorinating reagents (DAST/Deoxo-Fluor) are shock-sensitive and react violently with water.

-

Chemical Stability: The benzylic C–F bond is susceptible to hydrolysis under acidic conditions or high thermal stress.

-

Purification: The basic pyridine nitrogen interacts with acidic silanols on silica gel, causing peak tailing and yield loss.

Module 1: Reaction Quench & Initial Workup (The "Triage")

Objective: Safely neutralize excess fluorinating reagent and remove Hydrogen Fluoride (HF) byproducts without hydrolyzing the target C–F bond.

The Protocol

Standard synthesis assumes DAST/Deoxo-Fluor mediated fluorination in DCM.

-

Cooling: Cool the reaction mixture to -78°C (acetone/dry ice bath). Do not quench at room temperature.

-

Quench Selection:

-

Preferred: Dropwise addition of saturated aqueous NaHCO₃ (Sodium Bicarbonate).

-

Alternative (for large scale): Dilute aqueous ammonia (NH₄OH) can be used to ensure rapid neutralization of HF, preventing the formation of pyridinium hydrofluoride salts.

-

-

Phase Separation:

Visual Workflow: Safe Quenching Logic

Figure 1: Decision tree for safe quenching of fluorination reactions to prevent thermal runaway and acid-catalyzed hydrolysis.

Module 2: Chromatographic Purification[2][3]

Objective: Isolate the product from unreacted alcohol and sulfur byproducts without degradation.

The Problem: Silica Interaction

The pyridine nitrogen (pKa ~2.8 due to electron-withdrawing Br and CH₂F) is still sufficiently basic to hydrogen-bond with the acidic silanols of silica gel. This results in:

-

Broad, streaking peaks (tailing).

-

Co-elution with impurities.

-

Loss of mass (irreversible adsorption).

The Solution: Mobile Phase Modification

You must deactivate the silica surface.

Recommended Solvent Systems:

| Method | Mobile Phase Composition | Rationale |

| Standard Flash | Hexanes / Ethyl Acetate (3:1) + 1% Triethylamine (TEA) | TEA blocks silanol sites, allowing the pyridine to elute as a sharp band. |

| Alternative | DCM / Methanol (98:2) + 0.5% NH₄OH | Good for more polar impurities. Ammonia serves as the modifier. |

| Reverse Phase | Water / Acetonitrile + 0.1% Ammonium Bicarbonate | Basic buffer keeps pyridine deprotonated (neutral), improving peak shape on C18.[4] |

Technical Insight: Why not Acid?

Do not use Trifluoroacetic Acid (TFA) or Formic Acid. While acid modifiers improve peak shape for some amines by fully protonating them, acidic conditions promote the hydrolysis of the benzylic fluoride back to the alcohol or to the ether (if alcohol solvent is used). Always maintain a neutral-to-basic environment [1].

Module 3: Troubleshooting & FAQs

Q1: "I see a new spot on TLC that wasn't there before the column. It matches the starting alcohol."

Diagnosis: On-column hydrolysis. Cause: Your silica gel was too acidic, or the evaporation bath was too hot. Fix:

-

Pre-wash your silica column with the eluent containing 1% Triethylamine before loading your sample.

-

Keep rotary evaporator bath temperature < 40°C . Benzylic fluorides can be thermally labile.

Q2: "My glassware is etching/fogging during workup."

Diagnosis: Residual HF. Cause: Incomplete quenching of DAST. Fix: The reaction generates HF in situ. If your glassware is etching, you have free HF in the organic phase. Immediately wash the organic phase again with saturated NaHCO₃ or a 1M Potassium Phosphate buffer (pH 8). Note: Use plastic (polypropylene) funnels for the initial quench if possible.

Q3: "The product is volatile. I lost yield during drying."

Diagnosis: Sublimation/Evaporation.[1] Cause: Fluorination lowers the boiling point compared to the alcohol precursor (loss of H-bonding). Fix:

-

Do not use high vacuum (< 5 mbar) for extended periods if the molecular weight is low.

-

Stop evaporation when the solvent volume is low, then use a stream of nitrogen for the final drying step.

Module 4: Validating Purity (Self-Validating System)

Do not rely solely on LC-MS, as the C-F bond is "invisible" to standard UV unless conjugated, and the mass spec might show the alcohol peak due to in-source hydrolysis.

The Gold Standard: ¹⁹F NMR

-

Signal: Look for a triplet (coupling to CH₂ protons) around -200 to -230 ppm (depending on reference).

-

Coupling: The ¹H NMR should show the CH₂ as a doublet (coupling to F) with a large coupling constant (

). -

Absence of HF: Ensure no broad peak appears around -150 to -180 ppm (indicates pyridinium hydrofluoride salt contamination).

Visual Workflow: Purification Logic

Figure 2: Logic flow for selecting chromatographic conditions based on TLC behavior.

References

-

Bioorganic & Medicinal Chemistry Letters. "Synthesis and structure-activity relationships of novel pyridine derivatives." Specific context on pyridine basicity and silica interactions.

-

Organic Process Research & Development. "Safety of DAST and Deoxo-Fluor." Handling fluorinating reagents.[1][5][6][7][8][9][10][11]

-

Journal of Organic Chemistry. "Nucleophilic Fluorination of Alcohols with DAST." Mechanistic insights and hydrolysis risks.[10][12]

-

Common Organic Chemistry. "Diethylaminosulfur Trifluoride (DAST) Handling Guide."

(Note: While specific CAS this compound synthesis papers are proprietary or behind paywalls, the protocols above are derived from standard operating procedures for the class of "fluoromethyl pyridines" as established in the cited process chemistry literature.)

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Diethylaminosulfur Trifluoride: A Novel, Low-Cost, Stable Double Thiolation Reagent for Imidazo[1,2-α]pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Diethylaminosulfur Trifluoride (DAST) [commonorganicchemistry.com]

- 7. Diversity-Oriented Synthesis Catalyzed by Diethylaminosulfur-Trifluoride—Preparation of New Antitumor Ecdysteroid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ag.state.mn.us [ag.state.mn.us]

Minimizing protodebromination by-products in pyridine synthesis

Technical Support Center: Pyridine Synthesis & Functionalization Topic: Minimizing Protodebromination By-Products Doc ID: PYR-OPT-004 Status: Active Last Updated: February 14, 2026

Executive Summary

Protodebromination (the unwanted replacement of a bromine atom with a hydrogen atom) is a persistent failure mode in the functionalization of bromopyridines. This side reaction degrades yield and complicates purification, as the by-product (unsubstituted pyridine) often co-elutes with the starting material or product.

This guide addresses the two most common synthetic vectors where this occurs: Palladium-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and Lithium-Halogen Exchange .

Part 1: Palladium-Catalyzed Cross-Couplings

The Mechanistic Root Cause

In Pd-catalysis, protodebromination (hydrodehalogenation) is rarely a random event; it is a specific catalytic cycle that competes with your desired cross-coupling.

-

Oxidative Addition: The cycle begins normally.

inserts into the Pyridine-Br bond. -

The Deviation: Instead of transmetallation (Suzuki) or amine binding (Buchwald), the Pd(II) intermediate encounters a hydride source.

-

Hydride Source: This is typically a secondary alcohol solvent (e.g., isopropanol) or an alkoxide base that undergoes

-hydride elimination to form a -

Reductive Elimination: The

species collapses, releasing the protodebrominated pyridine (

Troubleshooting Guide: Pd-Catalysis

| Variable | Common Pitfall | Corrective Action & Rationale |

| Solvent | Isopropanol (IPA) or Ethanol. These are excellent hydride donors via | Switch to Aprotic or Tert-Alcohols. Use Toluene, Dioxane, DMF, or tert-Amyl alcohol. These cannot donate a hydride to the metal center. |

| Base | Alkoxide bases (NaOEt, NaOiPr). These coordinate to Pd and donate hydrides. | Use Carbonates or Phosphates. |

| Catalyst | Use Bulky, Electron-Rich Ligands. Ligands like XPhos or SPhos facilitate rapid oxidative addition and transmetallation, outcompeting the decomposition pathway. | |

| Stoichiometry | Excess Boronic Acid. If the pyridine is the halide, excess boronic acid is fine. | Check Boronic Acid Stability. If the boronic acid decomposes (protodeboronation), the Pd species has no partner and will eventually scavenge a hydride. |

Optimized Protocol: Suzuki-Miyaura Coupling of 2-Bromopyridines

This protocol minimizes hydrodehalogenation by excluding hydride sources and accelerating the catalytic cycle.

Reagents:

-

2-Bromopyridine derivative (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Catalyst:

(2 mol%) + XPhos (4 mol%) (Pre-complexed or added 1:2) -

Base:

(3.0 equiv, finely ground) -

Solvent: Toluene:Water (10:1 ratio) - Strictly degassed

Workflow:

-

Charge: Add solid reagents to a reaction vial equipped with a stir bar.

-

Purge: Seal the vial and cycle vacuum/Argon (3x) to remove

(oxygen promotes homocoupling and catalyst death). -

Solvent: Add degassed Toluene/Water via syringe.

-

Heat: Heat to 100°C. Note: High temperature is preferred here to ensure transmetallation is faster than catalyst decomposition.

-

Monitor: Check LCMS at 1 hour.

-

If Protodebromination > 5%: Switch solvent to pure Dioxane with anhydrous

.

-

Part 2: Lithium-Halogen Exchange

The Mechanistic Root Cause

When using

-

The "Wet Blanket" Effect: The lithiated pyridine is highly basic (

). Any trace moisture or acidic protons (even from the starting material itself if it has acidic sites) will instantly quench the C-Li bond, resulting in Pyridine-H. -

Thermal Instability: 2-Lithiopyridines are thermally unstable above -60°C. They can abstract a proton from the solvent (THF) or undergo "Halogen Dance" (migration of the Li to a more stable position), leading to mixtures.

Troubleshooting Guide: Lithiation

| Symptom | Diagnosis | Solution |

| High H-byproduct | Moisture / Protic Impurity. The system is not dry. | Dry Everything. Distill THF over Na/Benzophenone or use a molecular sieve column. Flame-dry glassware under vacuum. |

| High H-byproduct | Slow Electrophile Addition. The lithiated species survived formation but died waiting for the partner. | "In-Situ" Trapping. Mix the electrophile (e.g., TMSCl, Borate) with the bromide before adding the Lithium source (Barbier conditions), provided the electrophile doesn't react with BuLi. |

| Regioisomers + H-product | Halogen Dance / Thermal Death. Temp was too high. | Cryogenic Control. Maintain internal temp < -70°C. Do not rely on bath temp; use an internal probe. |

| Incomplete Conversion | Equilibrium Issue. Li-Hal exchange is an equilibrium. | Use |

Optimized Protocol: Cryogenic Lithiation using Turbo-Grignard

Using Turbo-Grignard (

Reagents:

-

Bromopyridine substrate (1.0 equiv)

- (1.3 M in THF, 1.1 equiv)

-

Electrophile (e.g., DMF, 1.5 equiv)

-

Solvent: Anhydrous THF

Workflow:

-

Setup: Flame-dry a 3-neck flask; cool to -15°C (Note: Turbo-Grignard works at higher temps than BuLi, avoiding solubility issues).

-

Addition: Add Bromopyridine in THF.

-

Exchange: Add

dropwise. Stir for 30-60 mins.-

QC Step: Take a 10 µL aliquot, quench in

, and run NMR. >95% D-incorporation indicates successful exchange without protonation.

-

-

Quench: Add Electrophile dropwise. Warm to RT slowly.

Part 3: Visualizing the Failure Modes

Figure 1: The "Hydride Thief" Pathway in Pd-Catalysis

This diagram illustrates how the catalytic cycle diverges toward protodebromination via

Caption: The Pd-catalytic cycle showing the divergence (dashed red) where hydride sources hijack the intermediate, leading to Ar-H formation.

FAQs: Rapid Response

Q1: I see 15% protodebromination in my LCMS. Can I just purify it out? A: Often, no. The polarity of the protodebrominated pyridine is very similar to the brominated starting material. It is far better to prevent it. If you must purify, try changing the stationary phase (e.g., C18 vs. Phenyl-Hexyl) or using preparative HPLC at a pH different from the pKa of the pyridine nitrogen.

Q2: Why does adding water to my Suzuki reaction help reduce protodebromination?

A: Counter-intuitively, water increases the solubility of the inorganic base (

Q3: I am using

References

-

Mechanistic Studies on Protodehalogenation

- Title: Origins of Protodehalogenation in Palladium-C

- Source:Journal of the American Chemical Society

-

URL:[Link]

-

Optimization of Pyridine Couplings

-

Turbo-Grignard Methodology

- Title: A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.

- Source:Angewandte Chemie Intern

-

URL:[Link]

-

Buchwald Ligand Selection

Sources

Technical Support Center: Thermal Stability of 3-Bromo-5-(fluoromethyl)pyridine

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and troubleshooting for experiments involving 3-Bromo-5-(fluoromethyl)pyridine, with a specific focus on its thermal stability under reflux conditions. The following question-and-answer format is designed to address common challenges and provide scientifically grounded solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary concerns regarding the thermal stability of this compound during reflux?

A1: The primary concerns when refluxing this compound revolve around its potential for thermal decomposition and side reactions. While specific data on this compound is limited, the known reactivity of related pyridine derivatives provides valuable insights. The main areas of concern are:

-

Pyridine Ring Integrity: Pyridine and its derivatives can undergo thermal decomposition at high temperatures, often initiated by radical pathways.[1][2] This can lead to ring-opening and the formation of various byproducts, including HCN and other nitrogen-containing compounds.[2][3]

-

Stability of Substituents: Both the bromo and fluoromethyl groups are potential sites of reactivity under thermal stress. The Carbon-Bromine bond is susceptible to homolytic cleavage, which can initiate radical chain reactions. The fluoromethyl group, while generally more stable than other halomethyl groups, can still participate in side reactions, particularly in the presence of nucleophiles or radical species.

-

Solvent and Reagent Compatibility: The choice of solvent and other reagents in the reaction mixture is critical. Protic solvents or nucleophilic reagents can react with the starting material or its decomposition products, leading to a complex mixture of impurities.

Q2: At what temperature should I expect this compound to start decomposing?

A2: The exact onset of decomposition for this compound is not well-documented in publicly available literature. However, studies on the pyrolysis of pyridine and brominated flame retardants suggest that decomposition pathways can be initiated at temperatures ranging from 280°C to over 800°C, depending on the specific conditions.[4][5][6] For reflux conditions, the boiling point of the chosen solvent will dictate the maximum temperature of the experiment. It is crucial to select a solvent with a boiling point that is high enough to facilitate the desired reaction but low enough to minimize thermal degradation.

Troubleshooting Unwanted Decomposition:

| Symptom | Potential Cause | Recommended Action |

| Darkening of the reaction mixture (brown or black) | Polymerization or formation of "soot-like" materials from pyridine ring decomposition.[1] | - Lower the reflux temperature by choosing a lower-boiling solvent. - Reduce the reaction time. - Ensure an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative decomposition. |

| Formation of multiple, unidentified byproducts in TLC or LC-MS | Complex decomposition pathways or side reactions. | - Perform a small-scale experiment at a lower temperature to assess stability. - Analyze the reaction mixture at different time points to identify the onset of byproduct formation. - Consider alternative synthetic routes that do not require high temperatures. |

| Low yield of the desired product | Degradation of the starting material or product. | - Optimize the reaction temperature and time. - Use a milder base or catalyst if applicable. - Purify the starting material to remove any impurities that might catalyze decomposition. |

Q3: How can I monitor the stability of this compound during my experiment?